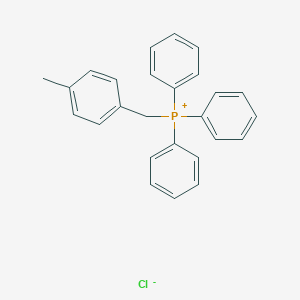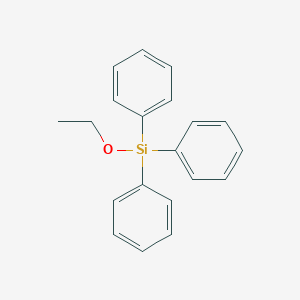
Ethoxytriphenylsilane
説明
Ethoxytriphenylsilane is an organosilicon compound with the chemical formula
C20H20OSi
. It is characterized by a silicon atom bonded to three phenyl groups and one ethoxy group. This compound is notable for its applications in organic synthesis and material science due to its unique chemical properties.準備方法
Synthetic Routes and Reaction Conditions: Ethoxytriphenylsilane can be synthesized through several methods:
Reaction of Triphenylsilanol with Ethanol: This method involves the reaction of triphenylsilanol with ethanol in the presence of a catalyst such as hydrochloric acid. The reaction proceeds under reflux conditions to yield this compound.
Grignard Reaction: Another method involves the reaction of triphenylchlorosilane with ethylmagnesium bromide (a Grignard reagent) in an ether solvent. This reaction typically occurs at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often employs the Grignard reaction due to its high yield and efficiency. The process involves careful control of reaction conditions to ensure purity and minimize by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles such as halides or amines.
Oxidation Reactions: It can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of this compound can yield triphenylsilane, especially when using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Halides, amines, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are typically used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are common reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include triphenylsilyl halides, amines, or ethers.
Oxidation Products: Silanols and siloxanes.
Reduction Products: Triphenylsilane.
科学的研究の応用
Ethoxytriphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: In biological research, it is used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable, biocompatible coatings.
Industry: this compound is used in the production of high-performance materials, including coatings, adhesives, and sealants, due to its ability to improve mechanical properties and durability.
作用機序
The mechanism by which ethoxytriphenylsilane exerts its effects is primarily through its ability to form stable bonds with various substrates. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical synthesis. In biological applications, its ability to form biocompatible coatings is attributed to the formation of stable siloxane bonds that resist degradation and biofouling.
類似化合物との比較
Ethoxytriphenylsilane can be compared with other organosilicon compounds such as:
Trimethoxyphenylsilane: Similar in structure but with three methoxy groups instead of one ethoxy group.
Triphenylsilanol: Contains a hydroxyl group instead of an ethoxy group.
Triphenylchlorosilane: Contains a chlorine atom instead of an ethoxy group.
Uniqueness: this compound is unique due to its specific combination of phenyl and ethoxy groups, which confer distinct reactivity and stability compared to other organosilicon compounds. This makes it particularly useful in applications requiring stable, yet reactive silicon-based reagents.
By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
特性
IUPAC Name |
ethoxy(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20OSi/c1-2-21-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJXKUWNRVOUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061746 | |
| Record name | Ethoxytriphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-80-9 | |
| Record name | 1,1′,1′′-(Ethoxysilylidyne)tris[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1',1''-(ethoxysilylidyne)tris- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethoxytriphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1',1''-(ethoxysilylidyne)tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethoxytriphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethoxytriphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The research mentions using both acidic and basic catalysts for reactions involving Triphenylethoxysilane. How does the choice of catalyst affect the reaction pathway and product formation?
A1: [] When synthesizing 1,1,1-trimethyl-3,3,3-triphenyldisiloxane using Triphenylethoxysilane as a starting material, the choice of catalyst significantly impacts the reaction mechanism. With a strong acid catalyst like hydrochloric acid, the reaction favors the initial formation of hexamethyldisiloxane from trimethylsilanol. This intermediate then reacts with Triphenylethoxysilane to yield the desired 1,1,1-trimethyl-3,3,3-triphenyldisiloxane. Conversely, using a weaker base like sodium hydroxide as a catalyst leads to a direct condensation reaction between trimethylsilanol and Triphenylethoxysilane, forming the target disiloxane more efficiently. This highlights the importance of catalyst selection in directing the reaction pathway and optimizing yield for specific siloxane products.
Q2: What can you tell us about the reactivity of Triphenylethoxysilane compared to trimethylsilanol in condensation reactions, and what implications does this have for controlled synthesis of specific siloxanes?
A2: [] Research indicates that Triphenylethoxysilane exhibits lower reactivity in condensation reactions compared to trimethylsilanol. Specifically, trimethylsilanol readily undergoes self-condensation to form hexamethyldisiloxane, even at room temperature. In contrast, Triphenylethoxysilane requires higher temperatures to participate in such reactions, whether it's self-condensation or co-condensation with other silanols. This difference in reactivity plays a crucial role in achieving controlled synthesis of specific siloxanes. By carefully adjusting the reaction conditions, especially temperature, and selecting appropriate catalysts, one can favor the formation of desired unsymmetrical disiloxanes like 1,1,1-trimethyl-3,3,3-triphenyldisiloxane over symmetrical ones like hexamethyldisiloxane or hexaphenyldisiloxane. This control over reactivity is essential for tailoring the properties of the final siloxane products for specific applications.
Q3: One paper mentions the rearrangement of the siloxane bond. Can you elaborate on what this means in the context of Triphenylethoxysilane reactions and what factors influence this rearrangement?
A3: [] Siloxane bond rearrangement refers to the exchange of siloxane units between different siloxane molecules, ultimately leading to a change in the distribution of substituents along the siloxane chains. In reactions involving Triphenylethoxysilane and trimethylsilanol, this rearrangement can lead to the formation of symmetrical disiloxanes (hexamethyldisiloxane and hexaphenyldisiloxane) from the initially formed unsymmetrical 1,1,1-trimethyl-3,3,3-triphenyldisiloxane. Factors such as reaction time, temperature, and the presence of catalysts significantly influence the extent of this rearrangement. For instance, prolonged heating of the reaction mixture, especially in the presence of a basic catalyst like sodium hydroxide, promotes siloxane bond rearrangement, shifting the equilibrium towards a mixture of symmetrical disiloxanes. This understanding of the rearrangement phenomenon is vital for predicting the long-term stability and composition of siloxane products synthesized from Triphenylethoxysilane and similar compounds.
Q4: What are some potential applications of Triphenylethoxysilane or its derivatives mentioned in the provided research papers?
A4: While the provided research primarily focuses on the fundamental reactivity and reaction mechanisms of Triphenylethoxysilane, its applications extend to diverse fields. One paper mentions its use in synthesizing modified silica gel plates for thin-layer chromatography []. These modified plates enhance the separation and analysis of specific compounds, highlighting Triphenylethoxysilane's utility in analytical chemistry. Additionally, understanding the controlled synthesis of unsymmetrical siloxanes like 1,1,1-trimethyl-3,3,3-triphenyldisiloxane, as discussed in the research, can be valuable for developing tailored siloxane polymers with specific properties, such as hydrophobicity, thermal stability, and refractive index. These polymers find applications in various industries, including coatings, adhesives, sealants, and electronics. Further research into the properties and reactivity of Triphenylethoxysilane can unlock its full potential in both established and emerging fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




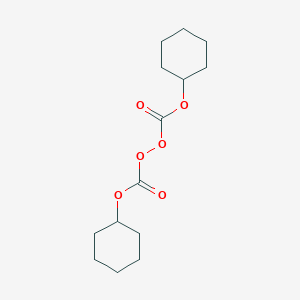



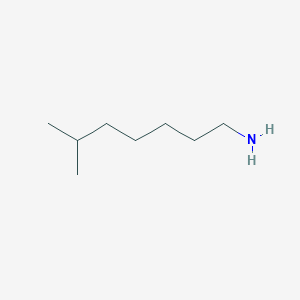
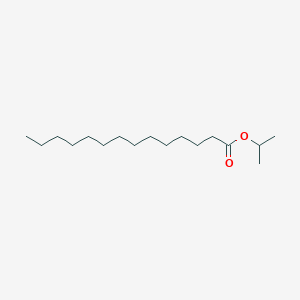


![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)


